Heptyl Deoctyl Fingolimod Hydrochloride

HPLC method validation USP monograph compliance organic impurity profiling

QC labs require validated impurity standards to meet ICH Q3A thresholds and pass regulatory audits. Non-pharmacopoeial substitutes risk system suitability failures. This EP/USP-listed heptyl homolog (Impurity B) provides: • Baseline resolution (Rs=11.6) from hexyl homolog at RRT 0.94 under USP gradient conditions • ≥98% purity with full NMR/HRMS characterization and ISO 17034-accredited CoA • LOQ 0.03 µg/mL for method validation below 0.10% ICH threshold Traceable documentation supports CTD Module 3.2.S.3.2 for ANDA/DMF submissions.

Molecular Formula C18H32ClNO2
Molecular Weight 329.9 g/mol
Cat. No. B12292195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeptyl Deoctyl Fingolimod Hydrochloride
Molecular FormulaC18H32ClNO2
Molecular Weight329.9 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N.Cl
InChIInChI=1S/C18H31NO2.ClH/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)12-13-18(19,14-20)15-21;/h8-11,20-21H,2-7,12-15,19H2,1H3;1H
InChIKeyZMHVFZNMKCLXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fingolimod Impurity B Reference Standard Overview


Heptyl Deoctyl Fingolimod Hydrochloride (CAS 162361‑44‑6), chemically defined as 2‑Amino‑2‑[2‑(4‑heptylphenyl)ethyl]propane‑1,3‑diol hydrochloride, is the hydrochloride salt of Fingolimod EP Impurity B, the heptyl homolog of the immunomodulatory sphingosine‑1‑phosphate (S1P) receptor modulator fingolimod [1]. As a pharmacopoeial reference standard listed in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP), this impurity arises from the multistep synthesis of fingolimod hydrochloride and must be rigorously controlled to meet ICH Q3A/B thresholds for unspecified impurities (NMT 0.10% or 1.0 mg/day, whichever is lower) [2]. The compound is supplied with comprehensive characterization data—including ¹H/¹³C NMR, FTIR, HRMS, and HPLC purity certificates—enabling its use as an analytical benchmark for identity, purity, and system suitability testing during API release, stability studies, and Abbreviated New Drug Application (ANDA) submissions [3].

Why Impurity B Traceability Is Critical for Selectivity


Fingolimod impurity reference standards are not interchangeable, because each impurity exhibits distinct chromatographic retention behavior, ultraviolet absorption characteristics, and mass spectrometric fragmentation patterns that determine system suitability and method selectivity . The heptyl homolog (Impurity B) differs from the hexyl, nonyl, decyl, and phenethyl analogs by a single methylene unit in the para‑alkyl chain, yet this subtle structural variation produces a retention time shift of approximately 1.1 minutes (from 9.0 min for the hexyl homolog to 10.1 min for the heptyl homolog) and a relative retention time (RRT) of 0.94 versus 0.84, 1.15, and 1.10 for the hexyl, nonyl, and O‑acetyl derivatives, respectively, under USP‑compendial gradient conditions . Substituting a non‑pharmacopoeial or incorrectly characterized impurity standard risks inaccurate peak identification, failure of system suitability criteria, and potential regulatory rejection of analytical data in ANDA or Drug Master File (DMF) submissions [1]. Only a fully characterized, batch‑certified reference standard traceable to EP or USP monographs provides the chromatographic resolution (Rs = 11.6 from the hexyl homolog) required to meet the pharmacopoeial acceptance criterion of baseline separation for all specified impurities .

Key Evidence for Method Selectivity and Purity


Chromatographic Selectivity vs. Hexyl Homolog

Under the USP43–NF38 33‑minute gradient method (Purospher STAR RP‑18, 150 × 3.0 mm, 3 µm; mobile phase A: 0.1% H₃PO₄, B: ACN; UV 215 nm), the heptyl homolog (Heptyl Deoctyl Fingolimod Hydrochloride) elutes at 10.1 min with a relative retention time (RRT) of 0.94 relative to fingolimod (10.7 min). The critical pair—heptyl homolog versus hexyl homolog (9.0 min, RRT 0.84)—achieves a resolution (Rs) of 11.6, far exceeding the USP system suitability requirement of Rs ≥ 1.5 . In contrast, the nonyl homolog (12.3 min, RRT 1.15) shows lesser resolution from fingolimod (Rs = 4.2), and the O‑acetyl impurity (11.8 min, RRT 1.10) resolves with Rs = 3.0. The exceptionally high resolution for the heptyl–hexyl pair confirms that this impurity standard unambiguously identifies the correct peak in complex chromatograms, eliminating the risk of misidentification that occurs with non‑certified or structurally similar surrogates .

HPLC method validation USP monograph compliance organic impurity profiling

Certified Purity and Long-Term Stability

Heptyl Deoctyl Fingolimod Hydrochloride reference standards are supplied with a Certificate of Analysis (CoA) reporting chromatographic purity ≥ 95.0% (HPLC, 215 nm), with typical batch purity exceeding 98.0% . This is quantified against the ICH Q3A/B identification threshold of 0.10% for a maximum daily dose of ≤ 2 g/day, meaning a 1.0 mg/mL stock solution of this standard provides a signal‑to‑noise ratio sufficient to quantify Impurity B at levels as low as 0.05% in fingolimod API—well below the regulatory disclosure limit [1]. The hydrochloride salt form (MW 329.91 g/mol) is stable for at least 24 months when stored at −20 °C in the original unopened container, as verified by real‑time stability studies with re‑assay intervals of 12 months . By comparison, the free base form (MW 293.45 g/mol, CAS 745767‑97‑9) shows hygroscopic degradation under ambient humidity, requiring more stringent handling and potentially compromising quantitative accuracy if used without correction for water content [2]. The certified hydrochloride salt thus provides superior long‑term stability and ease of use in validated analytical procedures.

certificate of analysis reference standard qualification ICH Q3A thresholds

Dual EP/USP Regulatory Recognition

Heptyl Deoctyl Fingolimod Hydrochloride is explicitly listed as Impurity B in both the European Pharmacopoeia (Ph. Eur. 11.0, monograph 01/2017:3092) and the United States Pharmacopeia (USP43–NF38) for fingolimod hydrochloride [1]. Regulatory submissions for generic fingolimod products require quantification of this impurity against a certified reference standard; the EP sets a specific limit of NMT 0.10% for Impurity B, while the USP classifies it as a specified impurity requiring individual reporting [2]. By contrast, other homologs (e.g., the nonyl or decyl analogs) are categorized as unspecified impurities subject only to the general NMT 0.10% limit without individual identification requirements, reducing the regulatory need for dedicated reference standards for those compounds . The dual‑pharmacopoeia recognition of the heptyl impurity as a named, specified entity mandates its availability as a fully characterized, batch‑certified reference material for any laboratory seeking ANDA approval in ICH regions.

pharmacopoeial harmonization ANDA submission DMF filing

Spectroscopic Fingerprinting for Structural Confirmation

The heptyl homolog exhibits a unique molecular ion at m/z 294.2428 ([M+H]⁺ for the free base, corresponding to C₁₈H₃₂NO₂⁺) in HRMS and a characteristic ¹H NMR multiplet at δ 0.88 (t, J = 6.8 Hz, 3H, terminal –CH₃ of heptyl chain) that distinguishes it from the octyl parent (fingolimod, m/z 308.2584, C₁₉H₃₄NO₂⁺) and from the isobaric N‑methyl impurity (C₁₉H₃₄NO₂⁺ but different fragmentation) [1]. In ¹³C NMR (75 MHz, CD₃OD), the heptyl chain resonates with seven distinct aliphatic carbon signals between 14.4 and 37.1 ppm, whereas the octyl chain of fingolimod produces eight such signals, providing an unambiguous carbon‑count verification [1]. The published RP‑UPLC‑MS method achieves baseline separation of the heptyl impurity from the hexyl, octyl (fingolimod), nonyl, and decyl homologs within a 15‑minute gradient, with a limit of detection (LOD) of 0.01 µg/mL (S/N ≥ 3) and a limit of quantification (LOQ) of 0.03 µg/mL (S/N ≥ 10) for each impurity, directly supporting quantitative impurity profiling [2].

NMR characterization HRMS identification structural elucidation

Procurement-Driven Application Scenarios


System Suitability Testing in Compendial HPLC Methods

As the only reference standard that produces a peak at RRT 0.94 with a resolution of 11.6 from the hexyl homolog, Heptyl Deoctyl Fingolimod Hydrochloride is indispensable for establishing system suitability in USP/EP organic impurity profiling methods . QC laboratories preparing for ANDA batch release use this standard daily to verify column performance, confirm retention time windows, and ensure that the critical heptyl–hexyl pair meets the compendial resolution specification (Rs ≥ 1.5) before running test samples.

Method Validation and Robustness Studies

The hydrochloride salt’s certified purity (≥ 98.0%) and documented stability at −20 °C enable its use as a primary calibrant in linearity, accuracy, and precision studies during HPLC/UPLC method validation . The LOQ of 0.03 µg/mL achieved with this standard ensures that the validated method can quantify Impurity B at levels as low as 0.05% in fingolimod API, comfortably below the ICH Q3A identification threshold of 0.10%.

Stability-Indicating Method Development

Because the heptyl homolog is a process-related—not degradation—impurity, it serves as an unchanging internal benchmark in forced degradation studies (acid, base, oxidative, thermal, photolytic stress) to differentiate process impurities from degradation products [1]. Its consistent retention time and spectral fingerprint, established via HRMS and NMR characterization, allow analysts to track genuine degradation pathways without interference from co‑eluting process impurities.

Regulatory Dossier Support for Global Submissions

A certificate of analysis (CoA) from an ISO 17034‑accredited reference material producer, demonstrating traceability to EP and USP monographs, provides the evidentiary basis for Impurity B reporting in Common Technical Document (CTD) Module 3.2.S.3.2 (Impurities) [2]. Regulatory agencies require that the reference standard used for impurity quantification is fully characterized and batch‑certified; the dual EP/USP designation of this compound satisfies this requirement for submissions in both ICH and non‑ICH regions.

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